molecular formula C9H12NNaO3 B2685800 sodium 2-oxo-octahydro-1H-indole-6-carboxylate CAS No. 2172018-86-7

sodium 2-oxo-octahydro-1H-indole-6-carboxylate

Cat. No.: B2685800
CAS No.: 2172018-86-7
M. Wt: 205.189
InChI Key: PSJGMTARGVCTFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a chemical compound with the molecular formula C9H12NNaO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their various biologically vital properties and play a crucial role in cell biology .

Scientific Research Applications

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives, which are important in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-octahydro-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with sodium hydroxide. The process includes heating the reactants under controlled conditions to facilitate the formation of the desired compound. The reaction conditions often involve temperatures above 160°C and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of sodium 2-oxo-octahydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is unique due to its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where other indole derivatives may not be as effective .

Properties

IUPAC Name

sodium;2-oxo-1,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h5-7H,1-4H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGMTARGVCTFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2CC1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172018-86-7
Record name sodium 2-oxo-octahydro-1H-indole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.